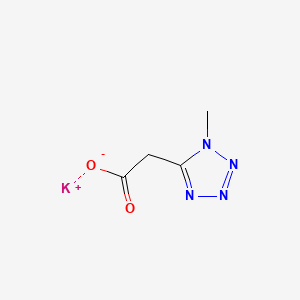

potassium2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate

Description

Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate is a tetrazole-based organic salt characterized by a methyl-substituted tetrazole ring linked to an acetic acid moiety via a methylene group. The potassium counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and material science applications.

Properties

Molecular Formula |

C4H5KN4O2 |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

potassium;2-(1-methyltetrazol-5-yl)acetate |

InChI |

InChI=1S/C4H6N4O2.K/c1-8-3(2-4(9)10)5-6-7-8;/h2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

VVRASSWAUSBNOA-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=NN=N1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Cycloaddition of Nitriles with Sodium Azide

Overview:

This method involves the [3+2] cycloaddition reaction between nitriles and sodium azide, catalyzed by suitable agents, to form the tetrazole ring, followed by esterification with potassium hydroxide or potassium carbonate.

- Step 1: React nitrile precursors (such as methyl acetonitrile derivatives) with sodium azide in the presence of a catalyst, typically a phase transfer catalyst like tetrabutyl ammonium bromide (TBABr) or other quaternary ammonium salts, under solvent-free or environmentally friendly conditions.

- Step 2: The reaction is usually conducted at elevated temperatures (around 120°C) for 3–6 hours, as demonstrated in recent solvent-free methodologies for tetrazole synthesis, which achieve high yields with recyclability of catalysts and minimal impurities.

- Step 3: The tetrazole intermediate is then neutralized with potassium carbonate or potassium hydroxide, facilitating the formation of potassium salts of the tetrazole ring.

- Step 4: The mixture is heated further (around 80–100°C) for 8–15 hours to ensure complete conversion and salt formation.

- Step 5: The product is isolated via filtration, washing, and drying, yielding potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate.

Research Support:

This method aligns with the solvent-free, multi-component reactions described in recent literature, which emphasize eco-friendly conditions, high yields, and catalyst recyclability.

Multi-Component Domino Reactions

Overview:

Advanced synthesis techniques utilize multi-component reactions involving aldehydes, nitriles, and sodium azide, often under microwave or ultrasonic irradiation, to produce tetrazole derivatives efficiently.

- Step 1: Combine aldehyde (or ketone) precursors with malononitrile and sodium azide in a one-pot reaction.

- Step 2: Use catalysts like FeCl₃ or employ catalyst-free conditions under microwave irradiation to promote the tandem Knoevenagel condensation and 1,3-dipolar cycloaddition, forming the tetrazole ring.

- Step 3: The resulting tetrazole derivatives are then subjected to ion-exchange or neutralization with potassium carbonate to generate the potassium salt.

- Step 4: The reaction mixture is purified by filtration or recrystallization, yielding the target compound.

Research Support:

This approach offers a greener, faster, and high-yield pathway, reducing the use of organic solvents and hazardous reagents.

Post-Synthesis Esterification and Salt Formation

Overview:

In some protocols, the tetrazole ring is first synthesized and then converted into its potassium salt through direct ion exchange or acid-base reactions.

- Step 1: Synthesize the tetrazole core via cycloaddition of nitriles and sodium azide, under conditions similar to those described above.

- Step 2: React the free tetrazole with potassium hydroxide or potassium carbonate in aqueous or mixed solvent systems at elevated temperatures (around 80–100°C).

- Step 3: The mixture is stirred for several hours (8–15 hours), facilitating the exchange of the proton with potassium, forming the desired potassium salt.

- Step 4: The product is isolated by filtration, washed, and dried.

Research Support:

This method is consistent with the preparation of potassium salts of tetrazoles used in pharmaceutical applications, as documented in patent literature and academic studies.

Summary of Key Parameters and Conditions

| Aspect | Details | References |

|---|---|---|

| Reaction Temperature | 80–120°C | |

| Reaction Time | 3–15 hours | |

| Catalysts | Tetrabutyl ammonium bromide, FeCl₃, or catalyst-free | |

| Solvent | Solvent-free or environmentally friendly solvents like ethyl acetate | |

| Yield | Typically high (above 90%) | |

| Purification | Filtration, recrystallization |

Notes and Considerations

- The choice of nitrile precursor significantly influences the yield and purity.

- Green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are increasingly favored.

- Precise control of temperature and reaction time is crucial to minimize impurities and maximize yield.

- Post-reaction purification often involves filtration and recrystallization to obtain high-purity potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a bioisostere for carboxylic acids.

Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and explosives.

Mechanism of Action

The mechanism of action of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Bis[(diaminomethylidene)azanium] 5-(1-Oxido-1H-Tetrazol-5-yl)-1H-Tetrazol-1-olate

- Structure : Contains dual tetrazole rings (one oxidized) linked via a central carbon, paired with guanidinium cations.

- Key Properties: Forms a 3D hydrogen-bonded network via N–H⋯O and N–H⋯N interactions, enhancing crystalline stability . Synthesized with 90% yield via reaction of guanidine carbonate with 1,1′-dihydroxy-5,5′-bis(1,3,4-triazole) in methanol .

- Contrast: Unlike the potassium salt, this compound’s anionic component includes an oxidized tetrazole, which increases hydrogen-bonding capacity but reduces solubility in non-polar media.

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure : Combines triazole, thiadiazole, and phenyl substituents with a sodium counterion.

- Key Properties :

Potassium 2-((4-Amino-5-(Morpholinomethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (PKR-173)

- Structure: Features a triazole core with morpholinomethyl and thioacetate substituents.

- Key Properties: Demonstrated hepatoprotective and antioxidant activity in preclinical studies .

- Contrast : The triazole-thioether moiety in PKR-173 offers distinct metabolic stability compared to the tetrazole-acetate backbone, which may lack analogous enzyme interaction sites.

Ethyl 2-(1-Methyl-1H-Tetrazol-5-yl)Acetate Derivatives

- Examples : Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) .

- Key Properties :

- Contrast : The potassium salt’s ionic nature limits its use in lipid-rich environments but favors aqueous-phase reactivity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Hydrogen Bonding vs. Solubility : The bis-guanidinium tetrazolate compound’s hydrogen-bonding network contrasts with the potassium salt’s reliance on ionic interactions, highlighting trade-offs between crystallinity and solubility.

Pharmacological Activity : Sodium and triazole-thioacetate derivatives (e.g., PKR-173) show targeted enzyme interactions , suggesting that the tetrazole-acetate framework may require additional functionalization for comparable efficacy.

Synthetic Flexibility : Ethyl ester derivatives demonstrate the utility of prodrug strategies, a pathway less accessible to ionic potassium salts.

Biological Activity

Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound notable for its unique structure and potential biological activities. It is derived from 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetic acid and functions as a potassium salt. The presence of the tetrazole ring in its structure contributes to its distinctive properties that are relevant in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

The molecular formula of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate is C₄H₅KN₄O₂ with a molecular weight of approximately 180.21 g/mol. The compound features a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, which imparts unique reactivity and interaction capabilities with biological targets.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activity. The following points summarize the key findings related to the biological activity of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate:

Pharmacological Effects:

- Antimicrobial Activity: Compounds with tetrazole moieties have been shown to possess antibacterial properties. For instance, studies indicate that related tetrazole compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Plant Growth Regulation: Research has highlighted the potential of tetrazole derivatives as plant growth regulators. In specific tests, potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate showed promising results at low concentrations .

- Interaction with Biological Targets: Interaction studies suggest that this compound can engage with various biological targets due to its structural characteristics. The tetrazole group is known to enhance binding affinity to certain receptors or enzymes.

Comparative Analysis with Related Compounds

The biological activities of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium 1-methyl-1H-tetrazole-5-thiolate | Contains a thiol group instead of an acetate | Exhibits different reactivity due to sulfur presence |

| Sodium 2-(5-methyl-1H-tetrazol-3-yloxy)acetate | Ether linkage instead of amine | Potentially different solubility and stability |

| Potassium 5-(phenyl)-tetrazole | Substituted phenyl group on the tetrazole ring | Enhanced biological activity due to aromatic systems |

Case Studies

Several case studies have explored the biological activity of similar tetrazole compounds:

- Antibacterial Studies: In vitro tests conducted on related tetrazole compounds showed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies emphasized the importance of the tetrazole structure in enhancing antimicrobial effectiveness .

- Plant Growth Regulation: A study focusing on plant growth regulators demonstrated that certain tetrazole derivatives could significantly promote plant growth at specific concentrations. This suggests potential agricultural applications for potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate .

Q & A

Q. What are the optimal synthetic routes for potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate, and how can yield and purity be maximized?

The synthesis typically involves reacting 1-methyl-1H-tetrazole-5-carboxylic acid with potassium hydroxide under controlled conditions (e.g., stoichiometric ratios, inert atmosphere). Key steps include:

- Acid-base neutralization : Ensure complete deprotonation of the carboxylic acid using excess KOH in aqueous or alcoholic solvents.

- Purification : Recrystallization from methanol/water mixtures improves purity. Analytical techniques like HPLC or NMR should confirm >95% purity .

- Yield optimization : Maintain reaction temperatures between 20–25°C to avoid side reactions. Yields >85% are achievable with rigorous pH control .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR should confirm the tetrazole ring (δ ~8.5–9.0 ppm for ring protons) and acetate moiety (δ ~2.5 ppm for CH) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is recommended for refinement, with R-factors <0.05 indicating high accuracy .

- Elemental analysis : Match experimental C, H, N, and K content to theoretical values (e.g., C: ~30%, K: ~25%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and redox reactions?

The tetrazole ring’s electron-deficient nature drives reactivity:

- Substitution : Nucleophilic attack at the C5 position is favored. For example, reaction with alkyl halides proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

- Oxidation : Treating with KMnO in acidic conditions cleaves the tetrazole ring, forming carboxylate derivatives. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3) .

- Stability : The compound decomposes above 150°C; thermogravimetric analysis (TGA) under nitrogen is advised for thermal profiling .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Discrepancies often arise from solvent inclusion or polymorphism. To address this:

- Data collection : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Mercury CSD 2.0 aids in visualizing packing motifs and void spaces .

- Refinement : Apply SHELXL restraints for H-bonding parameters (e.g., N–H⋯O distances: 2.8–3.0 Å). Compare with Cambridge Structural Database (CSD) entries to identify outliers .

- Case study : A reported P21/c space group with Z=2 showed 3D H-bond networks, validated via R = 0.039 .

Q. What strategies are effective for evaluating biological activity while ensuring compliance with ethical guidelines?

- In vitro assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus). Use concentrations ≤100 µg/mL to comply with cytotoxicity limits .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., fluorophenyl-tetrazole derivatives) to identify critical substituents. Molecular docking (AutoDock Vina) can predict target binding .

- Ethical compliance : Adhere to ECHA guidelines: No in vivo testing without regulatory approval. Always include disclaimers in publications regarding non-pharmaceutical status .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Conflicting data may stem from hydrate formation or impurities. Methodological solutions include:

- Dynamic light scattering (DLS) : Measure particle size in DMSO/water mixtures to detect aggregation.

- Karl Fischer titration : Quantify water content in "anhydrous" samples. Hydrates show 10–15% higher solubility in water .

- Solubility table :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 120 | Forms monohydrate at 25°C |

| Methanol | 85 | Anhydrous form precipitates |

Q. What advanced analytical techniques are critical for characterizing degradation products?

- LC-MS/MS : Identify low-abundance degradation products (e.g., tetrazole ring-opened species) with m/z 150–200 .

- EPR spectroscopy : Detect radical intermediates during photodegradation. Signals at g ≈ 2.003 indicate stable nitroxide radicals .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. HPLC tracking every 30 days quantifies degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.